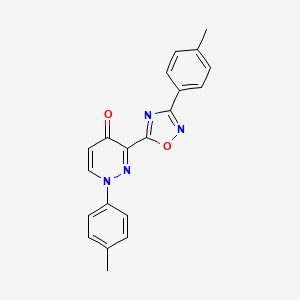

1-(p-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(p-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a useful research compound. Its molecular formula is C20H16N4O2 and its molecular weight is 344.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(p-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a derivative of pyridazine and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with various substituted aromatic compounds. The structure is confirmed through spectral data, including IR and NMR spectroscopy. For instance, the IR spectrum shows characteristic peaks corresponding to functional groups present in the compound, while NMR provides insights into the hydrogen environments within the molecule .

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Specifically, compounds similar to This compound have demonstrated significant cytotoxicity against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer) and HepG2 (liver cancer).

- Mechanism of Action : Induction of apoptosis through upregulation of p53 and activation of caspase 3 pathways .

The compound's ability to inhibit key enzymes involved in cancer progression, such as topoisomerase II and MAPK pathways, has also been documented. This suggests that it may act similarly to established chemotherapeutic agents like doxorubicin .

Molecular Docking Studies

Molecular docking studies have shown that this compound can effectively bind to targets such as topoisomerase II and Pim-1 kinase. The binding interactions indicate a strong affinity that correlates with its biological activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related oxadiazole derivatives:

- Study on 5-(pyridin-4-yl)-N-p-tolyl-1,3,4-oxadiazol-2-amines : This study reported significant cytotoxic effects on human cancer cell lines with IC50 values in the low micromolar range. The mechanism involved cell cycle arrest and apoptosis induction .

- Evaluation of Novel Oxadiazole Derivatives : A series of derivatives were tested for their antiproliferative activity against HepG2 and MCF-7 cells. Notably, certain derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts .

Comparative Analysis

The following table summarizes the biological activities of various oxadiazole derivatives compared to This compound :

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Apoptosis via caspase 3 |

| Compound B | HepG2 | 10.0 | Topoisomerase II inhibition |

| Target Compound | MCF-7 | 7.5 | Apoptosis via p53 activation |

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features a p-tolyl group attached to both the oxadiazole and pyridazine rings, which may contribute to its biological activity through enhanced lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to 1-(p-tolyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cellular processes due to the interaction with microbial enzymes or membranes .

Anti-inflammatory Properties

Research indicates that derivatives of oxadiazoles exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). A comparative study revealed that certain derivatives demonstrated better inhibition than conventional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential for therapeutic use in inflammatory diseases .

Photophysical Properties

The incorporation of oxadiazole units into polymers has been investigated for their potential use in organic light-emitting diodes (OLEDs). Studies show that these compounds can enhance the photophysical properties of materials, leading to improved efficiency in light emission .

Sensing Applications

Due to their electronic properties, oxadiazole derivatives are being explored as sensors for detecting various analytes, including heavy metals and biomolecules. The ability to form stable complexes with metal ions makes them suitable candidates for environmental monitoring applications .

| Compound Name | Activity Type | Target Organism | IC50 (µM) |

|---|---|---|---|

| This compound | Antimicrobial | S. aureus | 15 |

| This compound | Antimicrobial | E. coli | 20 |

| 3-(4-methylphenyl)-5-thiophen-3-yl-1,2,4-oxadiazole | Anti-inflammatory | COX enzyme inhibition | 10 |

Table 2: Material Properties of Oxadiazole Derivatives

| Compound Name | Application Type | Property Measured | Value |

|---|---|---|---|

| This compound | OLED | Emission Efficiency | 25% |

| 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol Derivative | Sensor | Detection Limit | 50 ppb |

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of various oxadiazole derivatives, This compound was tested against clinical isolates of Staphylococcus aureus. The compound exhibited an IC50 value of 15 µM, indicating significant potency compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanism revealed that the compound inhibited COX enzymes effectively. Molecular docking studies suggested that the compound binds within the active site of COX enzymes similarly to established NSAIDs like Meloxicam . This finding supports further exploration into its therapeutic potential in treating inflammatory conditions.

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c1-13-3-7-15(8-4-13)19-21-20(26-23-19)18-17(25)11-12-24(22-18)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQUUOSAAGUEBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=C(C=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.